An In-depth Technical Guide to Ethyl Chloro(diphenyl)acetate: Properties and Reactivity
An In-depth Technical Guide to Ethyl Chloro(diphenyl)acetate: Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl chloro(diphenyl)acetate, a halogenated ester with the chemical formula C₁₆H₁₅ClO₂, is a versatile reagent and building block in organic synthesis. Its structure, featuring a quaternary α-carbon substituted with two phenyl groups, a chlorine atom, and an ethyl ester, imparts unique reactivity that makes it a valuable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The steric hindrance provided by the two phenyl groups, combined with the lability of the α-chloro substituent, governs its chemical behavior, primarily characterized by nucleophilic substitution and elimination reactions. Understanding the nuanced chemical properties and reactivity of this compound is paramount for its effective and safe utilization in research and development settings.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of ethyl chloro(diphenyl)acetate is essential for its handling, storage, and application in chemical reactions. While extensive experimental data for this specific compound is not broadly published, its properties can be inferred from available data and comparison with structurally related compounds.
| Property | Value | Source |
| CAS Number | 52460-86-3 | N/A |
| Molecular Formula | C₁₆H₁₅ClO₂ | N/A |
| Molecular Weight | 274.74 g/mol | N/A |
| Appearance | Likely a solid or high-boiling liquid | Inferred from related diphenylacetate derivatives |
| Purity | Commercially available at ≥95% | [1] |
Spectroscopic Characterization
Spectroscopic data is critical for the identification and characterization of ethyl chloro(diphenyl)acetate. Although a complete set of spectra for this specific molecule is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and the aromatic protons of the two phenyl rings, likely appearing as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm). Due to the absence of a proton on the α-carbon, no signal is expected in that region.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information, including signals for the carbonyl carbon of the ester, the quaternary α-carbon, the carbons of the ethyl group, and the aromatic carbons of the phenyl rings. The chemical shift of the α-carbon would be significantly influenced by the attached chlorine and two phenyl groups.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. Other characteristic absorptions would include C-O stretching, C-Cl stretching, and various bands associated with the aromatic rings.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of the ethoxycarbonyl group, the chlorine atom, and fragmentation of the diphenylmethyl moiety. The electron impact mass spectra of related compounds show a tendency to eliminate a neutral chlorine atom.[1]
Synthesis of Ethyl Chloro(diphenyl)acetate
The synthesis of α-chloro esters can generally be achieved through several methods. For ethyl chloro(diphenyl)acetate, a plausible synthetic route involves the chlorination of the corresponding α-hydroxy ester, ethyl diphenylglycolate (ethyl benzilate), or the direct chlorination of ethyl diphenylacetate.
A common laboratory-scale synthesis for a related compound, ethyl 2-chloro-2-phenylacetate, involves the reaction of ethyl mandelate with thionyl chloride.[2] A similar approach could be adapted for the synthesis of ethyl chloro(diphenyl)acetate from ethyl benzilate.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of ethyl chloro(diphenyl)acetate.
Experimental Protocol: Synthesis via Chlorination of Ethyl Diphenylacetate (Hypothetical)
Disclaimer: This is a hypothetical protocol based on general organic chemistry principles and requires experimental validation for safety and efficacy.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl diphenylacetate in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
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Enolate Formation: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the solution via the dropping funnel to generate the enolate. The reaction progress can be monitored by a color change.
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Chlorination: Once the enolate formation is complete, slowly add a solution of a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), in the same solvent. Maintain the low temperature during the addition to control the reaction exotherm.
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Quenching and Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation under high vacuum.
Chemical Reactivity
The reactivity of ethyl chloro(diphenyl)acetate is dominated by the presence of the chlorine atom at the sterically hindered α-position. This structural feature makes it susceptible to nucleophilic substitution reactions, although the steric bulk of the two phenyl groups can influence the reaction mechanism and rate.
Nucleophilic Substitution Reactions
Ethyl chloro(diphenyl)acetate is an electrophile that can react with a variety of nucleophiles. The reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, with the pathway being influenced by the nature of the nucleophile, the solvent, and the reaction conditions. The presence of the two phenyl groups can stabilize a potential carbocation intermediate, favoring an Sₙ1 pathway.
Caption: General scheme of nucleophilic substitution on ethyl chloro(diphenyl)acetate.
Reactions with Amines: Primary and secondary amines can act as nucleophiles, displacing the chloride to form α-amino esters. These products are valuable intermediates in the synthesis of peptides and other biologically active molecules. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.
Reactions with Azide: Sodium azide is a good nucleophile that can displace the chloride to form the corresponding α-azido ester. Azides are versatile functional groups that can be subsequently reduced to amines or participate in cycloaddition reactions.[3]
Reactions with other Nucleophiles: Other nucleophiles, such as thiolates, cyanides, and carbanions, can also be employed to introduce a variety of functional groups at the α-position.
Hydrolysis
The ester functionality of ethyl chloro(diphenyl)acetate can be hydrolyzed under either acidic or basic conditions to yield chloro(diphenyl)acetic acid.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to the corresponding carboxylic acid and ethanol. The reaction is typically reversible and is driven to completion by using a large excess of water.[4]
Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution leads to the irreversible hydrolysis of the ester to the carboxylate salt. Subsequent acidification yields the carboxylic acid.
Reactions with Grignard Reagents
Grignard reagents are strong nucleophiles and strong bases. Their reaction with esters is a well-established method for the formation of tertiary alcohols. It is expected that ethyl chloro(diphenyl)acetate would react with two equivalents of a Grignard reagent. The first equivalent would likely undergo nucleophilic substitution of the chloride, and the second equivalent would add to the carbonyl group of the ester. However, the high steric hindrance at the α-carbon might favor other reaction pathways, and this reactivity would need to be experimentally verified. Grignard reagents are known to not perform Sₙ2 reactions with alkyl halides under normal conditions.[5]
Safety and Handling
Ethyl chloro(diphenyl)acetate should be handled with care in a well-ventilated fume hood. Based on the hazard statements for related compounds, it is expected to be harmful if swallowed, and may cause skin and eye irritation.[5][6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Conclusion
Ethyl chloro(diphenyl)acetate is a valuable synthetic intermediate with a rich and nuanced reactivity profile. Its sterically hindered α-chloro ester moiety allows for a range of nucleophilic substitution reactions, providing access to a variety of functionalized diphenylacetic acid derivatives. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its successful application in the synthesis of complex organic molecules in both academic and industrial research. Further experimental investigation into its physical properties and detailed reactivity is warranted to fully exploit its synthetic potential.
References
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